methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate
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Overview
Description
Methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate typically involves the use of protected intermediates to ensure the selective formation of the desired stereoisomers. One common method involves the oxidation of a protected sugar derivative, followed by selective deprotection and esterification reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles replace the methoxy group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: MnO2, potassium permanganate (KMnO4)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: A sodium-glucose cotransporter 2 (SGLT2) inhibitor with a similar structure and function.
Empagliflozin: Another SGLT2 inhibitor used in the treatment of type 2 diabetes.
Uniqueness
Properties
Molecular Formula |
C9H16O7 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl (4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9?/m1/s1 |
InChI Key |
PUXQJBPBWGJAMX-JBPTWFHOSA-N |
Isomeric SMILES |
COC(=O)C1(C[C@H]([C@@H]([C@H](O1)CO)O)O)OC |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)CO)O)O)OC |
Origin of Product |
United States |
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